molecular formula C13H12O4 B11800701 3-(Allyloxy)-7-methylbenzofuran-2-carboxylicacid

3-(Allyloxy)-7-methylbenzofuran-2-carboxylicacid

Katalognummer: B11800701
Molekulargewicht: 232.23 g/mol
InChI-Schlüssel: XTADNXLIBFQAKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Allyloxy)-7-methylbenzofuran-2-carboxylic acid is an organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features an allyloxy group at the 3-position and a methyl group at the 7-position of the benzofuran ring, along with a carboxylic acid group at the 2-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Allyloxy)-7-methylbenzofuran-2-carboxylic acid can be achieved through several steps:

    Starting Material: The synthesis begins with 7-methylbenzofuran.

    Allylation: The 3-position of the benzofuran ring is allylated using allyl bromide in the presence of a base such as potassium carbonate.

    Carboxylation: The 2-position is then carboxylated using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Allyloxy)-7-methylbenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The allyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing carboxylic acids to alcohols.

    Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.

Major Products Formed

    Epoxidation: Formation of 3-(epoxyallyloxy)-7-methylbenzofuran-2-carboxylic acid.

    Reduction: Formation of 3-(allyloxy)-7-methylbenzofuran-2-methanol.

    Substitution: Formation of 3-(azidoallyloxy)-7-methylbenzofuran-2-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

3-(Allyloxy)-7-methylbenzofuran-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(Allyloxy)-7-methylbenzofuran-2-carboxylic acid involves its interaction with specific molecular targets. The allyloxy group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Allyloxy)-7-methylbenzofuran-2-carboxylic acid is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Its combination of an allyloxy group, a methyl group, and a carboxylic acid group makes it a versatile compound for various applications.

Eigenschaften

Molekularformel

C13H12O4

Molekulargewicht

232.23 g/mol

IUPAC-Name

7-methyl-3-prop-2-enoxy-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C13H12O4/c1-3-7-16-11-9-6-4-5-8(2)10(9)17-12(11)13(14)15/h3-6H,1,7H2,2H3,(H,14,15)

InChI-Schlüssel

XTADNXLIBFQAKY-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=CC=C1)C(=C(O2)C(=O)O)OCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.